molecular formula C15H9NO4 B14692014 Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate CAS No. 25643-04-3

Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate

Cat. No.: B14692014
CAS No.: 25643-04-3
M. Wt: 267.24 g/mol
InChI Key: AWJZFRCAODXOKL-UHFFFAOYSA-N
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Description

Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate can be synthesized through the reaction of phthalic anhydride with phenylhydrazine in the presence of a catalyst such as methanesulfonic acid. The reaction is typically carried out under reflux conditions in methanol, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted isoindole derivatives, which can further be utilized in various chemical syntheses .

Scientific Research Applications

Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions such as copper, zinc, and iron, forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
  • 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
  • 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-

Uniqueness

Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate stands out due to its unique structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in various scientific and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

25643-04-3

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

phenyl 1,3-dioxoisoindole-2-carboxylate

InChI

InChI=1S/C15H9NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)15(19)20-10-6-2-1-3-7-10/h1-9H

InChI Key

AWJZFRCAODXOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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